6-Chloro-3-methylbenzo[D]isothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
6-chloro-3-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 |
InChI Key |
KMTWQUZYSPCPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Chloro 3 Methylbenzo D Isothiazole and Its Derivatives
Established Synthetic Routes to the Benzisothiazole Core
The fundamental benzisothiazole ring system can be constructed through several primary strategies, including cycloaddition, condensation, and oxidative cyclization reactions.
Cycloaddition Reactions in Benzisothiazole Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful method for constructing five-membered heterocyclic rings like isothiazoles. In this approach, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile) to form the ring.
Nitrile sulfides (R-C≡N⁺-S⁻) are effective 1,3-dipoles for synthesizing the isothiazole (B42339) ring. umich.edu These reactive intermediates can undergo cycloaddition with dipolarophiles such as quinones. For instance, the reaction of nitrile sulfides with 1,4-naphthoquinones can provide access to naphtho[2,3-d]isothiazole-4,9-diones, demonstrating the utility of this method for creating fused isothiazole systems. umich.edu The choice of dipolarophile is critical, as it must be activated by electron-withdrawing groups to react efficiently with the nitrile sulfide (B99878). umich.edu
Another approach involves the in-situ generation of both reaction partners. For the related benzisoxazole synthesis, which shares mechanistic principles, arynes and nitrile oxides can be generated simultaneously. nih.gov The aryne acts as the dipolarophile for the nitrile oxide, leading to the formation of the fused heterocyclic system under mild conditions. nih.gov Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanism and regioselectivity of [3+2] cycloaddition reactions involving benzisothiazole derivatives and nitrones, confirming a zwitterionic-type reaction mechanism. researchgate.net
| Reaction Type | Key Intermediates | Substrates | Significance |
| [3+2] Cycloaddition | Nitrile Sulfides | Activated Alkenes, Quinones | Provides access to isothiazole-fused quinones. umich.edu |
| [3+2] Cycloaddition | Nitrones, Benzoisothiazole-ylidenes | - | Used to synthesize spiroisoxazolidinyl-benzoisothiazoline derivatives. researchgate.net |
| [3+2] Cycloaddition | Arynes, Nitrile Oxides | Aryne Precursors, Chlorooximes | A direct route to functionalized benzisoxazoles, analogous to benzisothiazoles. nih.gov |
Condensation Methodologies for Benzisothiazole Formation
Condensation reactions are a cornerstone of benzisothiazole synthesis, typically involving the reaction of an ortho-substituted aniline (B41778) derivative with a source for the remaining atoms of the isothiazole ring. A prevalent method is the condensation of 2-aminothiophenols with various carboxylic acid derivatives. nih.gov
Reacting 2-aminothiophenols with acyl chlorides, for example, produces an intermediate amide which then cyclizes to form the 2-substituted benzothiazole (B30560). nih.gov Similarly, direct condensation with carboxylic acids can be facilitated by various catalysts or activating agents. nih.govorganic-chemistry.org One-pot procedures have been developed that combine 2-aminothiophenol, a carboxylic acid, and a dehydrating agent to afford the benzothiazole product efficiently. nih.gov
A modern, one-step synthesis involves the reaction of an aromatic aldehyde, sulfur powder, and an inorganic ammonium (B1175870) salt in the presence of a base. google.com This method is advantageous for its operational simplicity and use of readily available starting materials. The proposed mechanism involves the initial formation of an imine from the aldehyde and ammonia, followed by nucleophilic attack by sulfur and subsequent intramolecular cyclization. google.com
| Reactants | Reagents/Conditions | Product Type | Advantages |
| o-Aminothiophenol, Carboxylic Acids | Dehydrating agents (e.g., MeSO3H) | 2-Substituted Benzothiazoles | One-pot procedure, good yields. nih.gov |
| o-Aminothiophenol, Acyl Chlorides | Tertiary amines (e.g., pyridine) | 2-Substituted Benzothiazoles | Direct formation of amide intermediate. nih.gov |
| Aromatic Aldehyde, Sulfur, Ammonium Salt | Base (e.g., K2CO3), 80-150°C | Benzisothiazoles | One-step synthesis, mild conditions. google.com |
| 2-Aminothiophenol, Aldehydes | Iodine, DMF | 2-Substituted Benzothiazoles | Simple and practical method. organic-chemistry.org |
Oxidative Cyclization Protocols for Benzisothiazole Ring Closure
Oxidative cyclization provides an alternative route where the key bond formation is facilitated by an oxidant. These methods often involve the intramolecular formation of a nitrogen-sulfur (N-S) bond.
One prominent strategy involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. Using a copper(I) catalyst under an oxygen atmosphere, these precursors undergo N-S bond formation to yield benzo[d]isothiazol-3(2H)-ones in excellent yields, with oxygen serving as the sole, green oxidant. nih.gov Electrochemical methods have also been developed, offering a sustainable alternative to chemical oxidants for achieving this N-S bond formation. nih.gov
Another approach utilizes elemental sulfur. For instance, Cu(II)-mediated reaction of benzamides with elemental sulfur can lead to the formation of benzoisothiazolones through C–H functionalization followed by C–S and N–S bond formation. nih.gov Furthermore, the reaction of o-iodoanilines with potassium sulfide (K2S) and a carbon source like DMSO can produce 2-unsubstituted benzothiazoles, where DMSO acts as both a solvent and an oxidant. organic-chemistry.org
| Starting Material | Reagents/Catalyst | Key Step | Product |
| 2-Mercaptobenzamides | Cu(I) catalyst, O2 | Intramolecular N-S bond formation | Benzo[d]isothiazol-3(2H)-ones. nih.gov |
| Benzamides | Cu(II), Ag2O, S8 | C-H activation, C-S/N-S bond formation | Benzoisothiazolones. nih.gov |
| o-Iodoanilines | K2S, DMSO | C-S bond formation, Oxidation | 2-Unsubstituted Benzothiazoles. organic-chemistry.org |
| Benzoxazoles, Secondary Amines | FeCl, H2O2 | Ring opening, Oxidative cyclization | 2-Aminobenzoxazoles (analogous system). rsc.org |
Targeted Synthesis of 6-Chloro-3-methylbenzo[D]isothiazole
The synthesis of the specific isomer this compound (CAS No. 881952-00-7) requires precise control over the introduction of the chloro and methyl substituents on the benzene (B151609) and isothiazole rings, respectively. bldpharm.com
Precursor-Based Synthetic Approaches
The construction of this compound often relies on building the molecule from precursors that already contain the required substituents or functional groups that can be easily converted.
A common strategy in heterocyclic synthesis is to start with a substituted aniline. For example, the Herz reaction, which typically involves reacting an aniline with disulfur (B1233692) dichloride (S₂Cl₂), can be used to form a benzodithiazolium salt. mdpi.com Using a para-chloroaniline derivative as the starting material would place the chlorine atom at the desired position. Subsequent reactions to introduce the methyl group at the 3-position would then be required.
Alternatively, syntheses can begin with a pre-functionalized thiophenol or benzamide. A synthesis could start from a 4-chloro-2-aminothiophenol, which would then be reacted with an acetylating agent (like acetic anhydride (B1165640) or acetyl chloride) to introduce the precursor to the 3-methyl group, followed by cyclization. Another route involves starting with a substituted acetophenone. For instance, the synthesis of related 6-methylbenzothiazole (B1275349) derivatives has been achieved starting from p-toluidine, which is converted to 2-amino-6-methylbenzothiazole (B160888) and then further elaborated. jyoungpharm.org A parallel strategy for the target compound could start with a chloro-substituted analogue.
Functionalization Strategies for Regioselective Substitution
Regioselective functionalization involves introducing a substituent at a specific position on a pre-existing benzisothiazole ring. This can be challenging due to the multiple reactive sites on the heterocyclic system.
Direct chlorination of 3-methylbenzo[d]isothiazole would be a potential route. However, controlling the position of chlorination can be difficult, often leading to a mixture of isomers. Electrophilic aromatic substitution on the benzene ring of 3-methylbenzo[d]isothiazole would likely be directed by the fused isothiazole ring system, but may not selectively yield the 6-chloro isomer.
A more controlled approach is directed ortho-metalation. While challenging due to the acidity of the heterocycle itself, using tailored strong bases like magnesium amides (e.g., TMPMgBu) can achieve regioselective deprotonation of an aryl ring attached to an azole. nih.gov A similar strategy could potentially be applied to a benzisothiazole system, where a directing group could facilitate metalation at a specific position, followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide) to install the chloro substituent. Lithiation at the 5-position of 3-(benzyloxy)isothiazole (B1280312) has been reported using LDA, demonstrating that regioselective functionalization of the isothiazole ring is possible. nih.gov A carefully designed precursor could leverage such a reaction to install the desired substitution pattern.
Advanced Synthetic Techniques and Green Chemistry Protocols
Microwave-Assisted Synthesis of Substituted Benzisothiazoles
Microwave irradiation has emerged as a powerful tool in organic synthesis, recognized for its ability to dramatically reduce reaction times, improve product yields, and often enhance product purity. In the context of benzazole synthesis, microwave heating offers a distinct advantage over conventional heating methods. The application of microwave irradiation is a key step in the efficient formation of the heterocyclic ring system and in the subsequent functionalization of the benzazole core.
This technology serves as a green chemistry tool, enabling the rapid generation of synthetic targets. For instance, multicomponent reactions under microwave irradiation, often using eco-friendly catalysts like chitosan, have been developed for the high-yield synthesis of related thiazole (B1198619) derivatives. researchgate.net These methods highlight the potential for microwave-assisted protocols to provide a convenient and economical pathway to complex heterocyclic scaffolds like this compound, aligning with the principles of sustainable chemical production. researchgate.net
One-Pot Reaction Sequences in Benzisothiazole Construction
Various one-pot approaches have been reported, including transition-metal-catalyzed and metal-free methods. For example, the reaction of 2-haloanilines with dithiocarbamates can proceed in one pot to furnish 2-aminobenzothiazoles in high yields. nih.gov Similarly, domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, have been applied to the synthesis of related isothiazolidine (B1259544) 1,1-dioxides. organic-chemistry.org These elegant strategies, which often combine multiple catalytic cycles or reaction types, are instrumental in the efficient assembly of the core benzisothiazole structure from simple precursors. organic-chemistry.orgnih.gov
Phase-Transfer Catalysis in Benzisothiazole Derivatization
Phase-transfer catalysis (PTC) is a valuable methodology for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. This technique is particularly useful for reactions involving anions, such as alkylation, which can be challenging under homogeneous conditions. nih.gov
In heterocyclic chemistry, PTC is a powerful tool for derivatization, especially for N-alkylation reactions. Bifunctional phase-transfer catalysts, which contain both a phase-transfer unit (like a quaternary ammonium salt) and a hydrogen-bond donor group, can exhibit enhanced activity and selectivity. nih.govnih.gov While specific literature detailing the use of PTC for the derivatization of this compound is not prominent, the principles of this methodology suggest its potential applicability. For instance, N-alkylation of the benzisothiazole nitrogen or reactions involving nucleophilic substitution on the aromatic ring could foreseeably be facilitated by PTC, offering a practical and efficient route for scaffold modification. The development of such protocols remains a promising area for future research.
Metal-Catalyzed Coupling Reactions in Benzisothiazole Synthesis
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of the benzisothiazole scaffold and its derivatives frequently employs catalysts based on palladium, nickel, and copper. nih.govarkat-usa.org
Nickel-catalyzed cross-coupling reactions, for example, provide an inexpensive and effective route to 2-aryl-benzothiazoles by reacting benzothiazoles with aryl sulfamates. arkat-usa.orgmdpi.com Palladium catalysts are widely used for oxidative C–H/C–H cross-coupling reactions, allowing for the direct linkage of benzothiazoles with other heterocyclic systems like thiophenes. nih.gov Copper-catalyzed reactions are also prevalent, used in annulation reactions of 2-halobenzamides with sulfur sources or in three-component reactions to build the heterocyclic core. nih.gov These methods tolerate a wide range of functional groups and provide robust pathways to substituted benzisothiazoles. nih.govnih.gov
| Catalyst System | Reactants | Product Type | Key Features |
| Nickel Catalyst | Benzothiazole, Aryl Sulfamate | 2-Aryl-benzothiazole | Inexpensive, reusable catalyst avoids palladium. arkat-usa.orgmdpi.com |
| Palladium Catalyst | Benzothiazole, Thiophene/Thiazole | 2-(Thienyl/Thiazolyl)-benzothiazole | Direct oxidative C–H/C–H cross-coupling. nih.gov |
| Copper Bromide (CuBr₂) | 2-Bromo-N-arylbenzimidamide, Sulfur Powder | Benzo[d]isothiazole | Annulation reaction with good functional group tolerance. nih.gov |
| Copper Oxide (CuO) | 2-Bromoaniline, Dithiocarbamate | 2-Aminobenzothiazole (B30445) | Effective catalyst for one-pot synthesis. nih.gov |
Derivatization and Scaffold Modification of this compound
Once the core benzisothiazole scaffold is synthesized, its properties can be fine-tuned through various derivatization reactions. This involves the introduction of new functional groups or the modification of existing ones on the heterocyclic ring system. Such modifications are crucial for exploring the structure-activity relationships of these compounds.
Introduction of Diverse Functional Groups on the Core Structure
The this compound structure offers several sites for chemical modification. Functional groups can be introduced onto the benzene ring, at the 3-position methyl group, or by altering the sulfur atom.
Recent advances have demonstrated methods for direct C-H functionalization and the introduction of specific substituents. For example, a trifluoromethyl group, a common moiety in bioactive molecules, has been successfully installed at the 3-position of the benzo[d]isothiazole scaffold. arkat-usa.org Furthermore, the benzene ring can be further halogenated, such as in the synthesis of 6-Bromo-3-(trifluoromethyl)benzo[d]isothiazole. arkat-usa.org
Other potential transformations include the oxidation of the sulfur atom to form the corresponding sulfoxides or sulfones, which can significantly alter the electronic properties and geometry of the molecule. The chloro-substituent on the benzene ring may also be a handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups.
| Modification Type | Reagents/Conditions | Functional Group Introduced/Modified | Reference |
| Trifluoromethylation | Sulfuryl chloride, Ammonia (followed by further steps) | -CF₃ at the 3-position | arkat-usa.org |
| Halogenation | (Specific conditions not detailed) | -Br at the 6-position | arkat-usa.org |
| Oxidation | (General principle) | S=O (Sulfoxide) or SO₂ (Sulfone) | |
| Nucleophilic Substitution | (General principle) | Various nucleophiles replacing -Cl |
Exploration of Substituent Effects on Synthetic Efficiency
The efficiency of synthetic routes leading to this compound and its derivatives is profoundly influenced by the nature and position of substituents on the starting materials. The electronic properties—whether a group is electron-donating or electron-withdrawing—and steric hindrance of these substituents can significantly impact reaction rates, yields, and even the feasibility of certain synthetic transformations.
One of the key synthetic approaches involves the cyclization of appropriately substituted precursors. In such reactions, the electronic nature of the substituents on the aromatic ring plays a crucial role. For instance, in the synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur, the reaction proceeds more smoothly when electron-donating groups are present on the N-phenyl ring of the amidine, while electron-withdrawing groups are favored on the other phenyl ring. arkat-usa.org This suggests that a judicious selection of substituents is critical for optimizing the oxidative cyclization process.
The following table summarizes the observed effects of different substituents on the synthetic efficiency of benzo[d]isothiazole derivatives based on various studies.
| Synthetic Method | Precursor | Substituent Type on Aryl Ring | Effect on Synthetic Efficiency | Reference |
|---|---|---|---|---|
| Oxidative Cyclization | ortho-Haloarylamidines | Electron-donating groups on N-phenyl ring | Smooth reaction progression | arkat-usa.org |
| Oxidative Cyclization | ortho-Haloarylamidines | Electron-withdrawing groups on the other phenyl ring | Smooth reaction progression | arkat-usa.org |
| Ring Closure | S-(2-acetyl-5-bromophenyl) benzothioates | Trifluoromethyl group at the 3-position | Low yield (5%) | arkat-usa.org |
| Intramolecular N-S Bond Formation | 2-mercaptobenzamides | Wide variety of groups on both phenyl groups | High tolerance, good yields (up to 74%) | arkat-usa.org |
Research into the formation of benzo[d]isothiazolones from 2-(methylsulfinyl)benzamides has demonstrated that the reaction tolerates a wide variety of substituents on both the phenyl ring that forms the benzoisothiazole scaffold and on an N-phenyl group, affording yields of up to 74%. arkat-usa.org This indicates a robust methodology that is not overly sensitive to substituent effects.
Conversely, attempts to introduce potent electron-withdrawing groups can sometimes lead to diminished yields. For example, the synthesis of 6-bromo-3-(trifluoromethyl)benzo[d]isothiazole resulted in a low yield of only 5%. arkat-usa.org This highlights the challenges associated with incorporating certain functionalities into the benzo[d]isothiazole core and underscores the necessity of carefully considering substituent effects during synthetic planning.
Another versatile method for creating benzo[d]isothiazoles involves a rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. This approach has shown a high tolerance for a diverse range of functional groups, including alkyl, alkoxy, and aryl groups, as well as halogens, attached to the benzimidate precursor. arkat-usa.org The ability to accommodate various substituents without a significant drop in efficiency is a hallmark of a powerful synthetic method.
The following table provides a more detailed look at the impact of specific substituents on the yield of benzo[d]isothiazole derivatives in a rhodium-catalyzed reaction.
| Precursor Substituent (R1) | Precursor Substituent (R2) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl | Hydrogen | 3-Methylbenzo[d]isothiazole | High | arkat-usa.org |
| Phenyl | Hydrogen | 3-Phenylbenzo[d]isothiazole | High | arkat-usa.org |
| Methoxy (B1213986) | Hydrogen | Benzo[d]isothiazole with methoxy group | High | arkat-usa.org |
| Chlorine | Hydrogen | Benzo[d]isothiazole with chloro group | High | arkat-usa.org |
Chemical Reactivity and Mechanistic Studies of 6 Chloro 3 Methylbenzo D Isothiazole
Reactivity Profiles of the Benzisothiazole Ring System
The benzisothiazole ring is a fused system consisting of a benzene (B151609) ring and a thiazole (B1198619) ring. This structure has distinct sites of reactivity, including the aromatic benzene portion, the heterocyclic thiazole ring, and the heteroatoms themselves.
Nucleophilic substitution reactions on the benzisothiazole ring are less common on the carbocyclic part unless activated by strongly electron-withdrawing groups. However, the heterocyclic part of the molecule is susceptible to nucleophilic attack, often leading to ring-opening rather than simple substitution. rsc.org For instance, 3-chloro-1,2-benzisothiazole (B19369) reacts with various nucleophiles, resulting in the fission of the thiazole ring. rsc.org This suggests that nucleophilic attack is a key reactivity pathway for the benzisothiazole system.
The benzisothiazole ring is susceptible to cleavage under various conditions, particularly through nucleophilic attack. The N-S bond within the isothiazole (B42339) ring is a known weak point, and its cleavage is a key step in the mechanism of action for some biologically active isothiazolones. researchgate.net This cleavage can be initiated by nucleophiles like cellular thiols, which attack the sulfur atom. researchgate.net
Studies on 3-chloro-1,2-benzisothiazole have shown that its reaction with nucleophiles such as sodium cyanide or n-butyl-lithium leads to products arising from the fission of the thiazole ring. rsc.org For example, treatment with n-butyl-lithium yields o-(n-butylthio)benzonitrile, a clear product of ring scission. rsc.org Similarly, thermolysis or photolysis of 3-azido-2,1-benzisothiazoles can induce ring opening to generate transient 2-cyanothionitrosobenzenes. rsc.org These examples underscore the propensity of the benzisothiazole ring to undergo cleavage, a critical aspect of its chemical reactivity.
Advanced Spectroscopic and Structural Characterization of 6 Chloro 3 Methylbenzo D Isothiazole Analogues
Elucidation of Molecular Architecture via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 6-Chloro-3-methylbenzo[d]isothiazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, 1D and 2D NMR experiments provide unambiguous assignments of proton (¹H) and carbon-¹³ (¹³C) signals, revealing the connectivity and chemical environment of each atom within the molecule. nih.govresearchgate.net
For instance, in the analysis of related benzothiazole (B30560) derivatives, ¹H NMR spectra in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) typically show distinct signals for the aromatic protons on the benzothiazole ring system. mdpi.com The chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the benzene (B151609) ring. The methyl group protons at the 3-position would typically appear as a singlet in the upfield region of the spectrum.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular puzzle. nih.govresearchgate.net COSY experiments establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively. nih.govresearchgate.net These experiments have been successfully employed to fully assign the ¹H and ¹³C NMR spectra of novel benzo[d]isothiazole derivatives. nih.gov
Table 1: Representative ¹H NMR Data for a Benzothiazole Analogue
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ar-H | 7.50–7.68 | m | |
| Ar-H | 7.13–7.28 | m | |
| N-H | 7.18 | s |
Note: Data is for a related 6-chloro-3H-benzo[d] nih.govmdpi.comnih.govdithiazole-2-oxide in DMSO-d₆ and serves as an illustrative example. mdpi.com Actual values for this compound may vary.
Vibrational Spectroscopy for Functional Group Analysis: Infrared and Raman Studies
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The FT-IR spectrum of a benzothiazole derivative reveals characteristic absorption bands corresponding to specific bond vibrations. For example, the stretching vibrations of the C=N bond within the thiazole (B1198619) ring are typically observed in the range of 1600-1683 cm⁻¹. rdd.edu.iq Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C-H bending modes are found at lower wavenumbers. theaic.org The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region. The stretching mode of the methyl group (CH₃) would be expected around 2946-2987 cm⁻¹. theaic.org
Raman Spectroscopy: FT-Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. nih.gov Phenyl ring stretching modes, for instance, are often clearly visible in the Raman spectrum. theaic.org The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net
Table 2: Selected Vibrational Frequencies for Benzothiazole and Related Structures
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| N-H Stretching | 3266, 3360 | - | researchgate.net |
| C=N Stretching | 1640 | - | researchgate.net |
| Aromatic C=C Stretching | 1460 | - | researchgate.net |
| C-H Bending (Aromatic) | 814, 868 | - | researchgate.net |
| CH₂ Stretching | 2943 | 3000 | theaic.org |
Note: These are characteristic ranges and specific values for this compound may differ.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. csic.es This is critical for confirming the identity of newly synthesized compounds like this compound and its analogues.
Techniques such as Atmospheric Solids Analysis Probe (ASAP)-MS can provide rapid and accurate mass measurements. mdpi.com For this compound (C₈H₆ClNS), the expected exact mass can be calculated and compared to the experimentally determined value. The isotopic pattern, particularly the presence of the chlorine-37 isotope (³⁷Cl), provides a further layer of confirmation for the presence of a chlorine atom in the molecule. The high resolution of the technique helps to distinguish the target compound from other species with the same nominal mass, including potential byproducts or metabolites. nih.gov
Table 3: High-Resolution Mass Spectrometry Data Example
| Technique | Parameter | Value |
| ASAP-MS | Retention Time (Rt) | 0.44 min |
| m/z | 189.955 | |
| Relative Abundance | 100% | |
| HR-MS | Calculated Mass (C₆H₅NS₂³⁵Cl) | 189.9552 |
| Found Mass | 189.9539 | |
| Mass Difference (Δ) | -1.3 mDa (6.8 ppm) |
Note: Data is for a related 6-chloro-3H-benzo[d] nih.govmdpi.comnih.govdithiazole-2-oxide and serves as an illustrative example. mdpi.com
Single Crystal X-ray Diffraction for Definitive Structural Determination and Conformation Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation and its packing within the crystal lattice. mdpi.commdpi.com
For analogues of this compound, SCXRD analysis would reveal the planarity of the benzothiazole ring system and the orientation of the chloro and methyl substituents. nih.gov The analysis also elucidates intermolecular interactions, such as hydrogen bonds, π-π stacking, and other non-covalent forces, which govern the crystal packing. nih.gov For example, in the crystal structure of a related benzothiazole derivative, an almost planar conformation was observed, with a short intramolecular S···O contact. nih.gov The crystal packing was found to be a layer structure with dimeric units connected by C—H···O hydrogen bonds. nih.gov
Table 4: Illustrative Crystallographic Data for a Benzothiazole Analogue
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| V (ų) | 900.07(5) |
Note: Data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and serves as an illustrative example. mdpi.com
Advanced Spectroscopic Techniques for Investigating Excited States and Photophysical Properties
The photophysical properties of benzothiazole derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govrsc.org Advanced spectroscopic techniques are employed to study the behavior of these molecules upon absorption of light, including their excited-state dynamics.
Techniques like stationary and time-resolved fluorimetry and laser flash photolysis are used to investigate the properties of the excited singlet and triplet states. nih.gov These studies can determine fluorescence quantum yields, lifetimes, and the efficiency of intersystem crossing to the triplet state. nih.gov For some benzothiazole-based systems, phenomena such as excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) have been observed, which significantly influence their luminescent properties. mdpi.com The photophysical properties are often correlated with the molecular structure and crystal packing, where intermolecular interactions can modulate the emission characteristics. rsc.org Studies on related systems have shown that the decay of the lowest excited singlet state can occur through fluorescence and intersystem crossing, leading to the formation of a triplet state that can sensitize the production of singlet oxygen. nih.govnih.gov
Computational and Theoretical Investigations of 6 Chloro 3 Methylbenzo D Isothiazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 6-chloro-3-methylbenzo[d]isothiazole. These in silico studies provide a detailed picture of the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of organic molecules. chemrxiv.org For benzothiazole (B30560) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine optimized geometries, including bond lengths and angles. plos.orgnih.gov These calculations are crucial for understanding the molecule's stability and the influence of substituents on the benzothiazole core. plos.org
Below is an illustrative table of the types of ground state properties that would be calculated using DFT, with example data for a related benzothiazole derivative.
| Parameter | Calculated Value (Example) |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| C-S Bond Length | 1.75 Å |
| C-N Bond Length | 1.38 Å |
| C-Cl Bond Length | 1.74 Å |
| C-C-C Bond Angle | 120.5° |
| Dihedral Angle (Benzene-Thiazole) | 0.5° |
Note: The values in this table are for illustrative purposes for a related compound and are not the actual calculated values for this compound.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies of the HOMO and LUMO and the energy gap between them are critical indicators of a molecule's reactivity, with a smaller gap generally implying higher reactivity. researchgate.net
For this compound, FMO analysis would pinpoint the most probable sites for nucleophilic and electrophilic attack. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The distribution of these orbitals across the molecule's framework reveals the reactive centers. In related benzothiazole systems, the HOMO and LUMO are often delocalized over the fused ring system, with significant contributions from the heteroatoms. researchgate.net The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the benzene (B151609) ring of this compound would be expected to significantly influence the energies and localizations of the frontier orbitals, thereby modulating its reactivity. researchgate.net
An illustrative data table for FMO analysis is presented below, showing the kind of data that would be generated.
| Parameter | Energy (eV) (Example) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
Note: The values in this table are for illustrative purposes for a related compound and are not the actual calculated values for this compound.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamics. mdpi.comrsc.org For a relatively rigid molecule like this compound, MD simulations can reveal the vibrational motions of the atoms and the rotational dynamics of the methyl group.
While specific MD studies on this compound were not found, research on similar heterocyclic compounds demonstrates the utility of this technique. mdpi.comnih.gov MD simulations can be employed to understand how the molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov For example, simulations can predict the stability of different conformations and the energetic barriers between them. nih.gov In the context of drug design, MD simulations are used to assess the binding stability of a ligand within the active site of a protein, analyzing parameters like root-mean-square deviation (RMSD) over time. nih.gov
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. nih.govresearchgate.net For this compound, such studies could explore various reaction types, such as electrophilic aromatic substitution on the benzene ring or reactions involving the isothiazole (B42339) moiety.
Computational studies on related benzothiazoles have successfully mapped out potential energy surfaces for reactions, for instance, with hydroxyl radicals. nih.gov These studies identify the most favorable reaction pathways by comparing the activation energies of different possible routes. The calculations can also provide detailed geometries of the transition state structures, which are critical for understanding the reaction kinetics. researchgate.netmdpi.com
In certain reactions, particularly those involving open-shell species like radicals or transition metals, the spin state of the electrons can play a crucial role in the reaction mechanism. nih.gov While DFT calculations can sometimes struggle with complex open-shell systems, specialized methods and functionals are available to address these challenges. nih.gov For reactions involving this compound, for example, in oxidation processes, it may be necessary to consider different spin multiplicities to accurately describe the potential energy surface and identify the lowest-energy reaction pathway. nih.gov A study on the oxidation of 2-methylbenzothiazole (B86508) highlighted the importance of spin flips for the reaction to proceed. nih.gov
Prediction of Spectroscopic Parameters
Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. nih.govscirp.org Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in the interpretation of ¹H and ¹³C NMR spectra. researchgate.netnih.gov
For this compound, theoretical predictions of its IR and NMR spectra would be valuable for its characterization. The calculated vibrational frequencies would help in assigning the various stretching and bending modes of the molecule. The predicted NMR chemical shifts would provide a theoretical basis for the observed resonances of the different protons and carbon atoms in the structure.
An illustrative table showing the type of data generated from spectroscopic parameter prediction is provided below.
| Spectroscopic Parameter | Predicted Value (Example) |
| C=N Stretch (IR) | ~1600 cm⁻¹ |
| C-Cl Stretch (IR) | ~750 cm⁻¹ |
| Aromatic C-H Stretch (IR) | ~3100 cm⁻¹ |
| Methyl ¹H NMR Shift | ~2.5 ppm |
| Aromatic ¹H NMR Shifts | 7.0 - 8.0 ppm |
| Aromatic ¹³C NMR Shifts | 110 - 150 ppm |
Note: The values in this table are illustrative and are not the actual calculated values for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. nih.govmdpi.com Unlike its counterpart, Quantitative Structure-Activity Relationship (QSAR) which focuses on biological activities, QSPR is concerned with non-biological endpoints such as boiling point, water solubility, lipophilicity (log P), and molar refractivity. nih.govnih.gov The fundamental principle is that the variations in the properties of molecules within a congeneric series are a direct consequence of the differences in their molecular structures. mdpi.com
While specific QSPR studies focused solely on the non-biological, non-toxicological properties of this compound analogues are not extensively documented in publicly available literature, the methodologies are well-established. Such studies are crucial for predicting the behavior of novel compounds before their synthesis, thereby saving time and resources. nih.gov The general process involves defining a dataset of analogue compounds, calculating a variety of molecular descriptors for each, and then using statistical methods to build and validate a predictive model. nih.govchemrxiv.org
Research Findings & Methodology
A hypothetical QSPR study on analogues of this compound would involve the generation of a dataset of related molecules where substituents on the benzoisothiazole core are systematically varied. For instance, the position of the chlorine atom could be altered, or the methyl group could be replaced with other functional groups.
For each analogue, a range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure and are broadly categorized as:
Topological descriptors: These describe the atomic connectivity in the molecule, such as the Moreau-Broto autocorrelation (ATSC) or Moran autocorrelation (MATS) descriptors. tandfonline.com
Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and dipole moment. researchgate.net
Physicochemical descriptors: These include properties like molar refractivity (MR) and the logarithm of the octanol-water partition coefficient (log P), which are often correlated with other properties. researchgate.net
Once the descriptors are calculated, a statistical method, most commonly Multiple Linear Regression (MLR), is employed to build the QSPR model. indexcopernicus.com The goal is to create a linear equation that relates a specific property (e.g., water solubility) to a combination of the most relevant descriptors. mdpi.com
For example, a hypothetical QSPR model for predicting the aqueous solubility (Log S) of this compound analogues might take the following form:
Log S = β₀ + β₁(log P) + β₂(TPSA) + β₃(MR)
Where:
Log S is the predicted aqueous solubility.
log P is the lipophilicity.
TPSA is the Topological Polar Surface Area.
MR is the Molar Refractivity.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The quality and predictive power of the developed model are assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds. nih.govindexcopernicus.com
Illustrative Data for QSPR Modeling
The following tables illustrate the type of data that would be generated and used in a QSPR study of this compound analogues.
Table 1: Hypothetical Analogues of this compound and Their Calculated Physicochemical Properties
| Compound ID | Structure | log P (iLOGP) | Molar Refractivity | Topological Polar Surface Area (TPSA) (Ų) | Aqueous Solubility (log S) |
| 1 | This compound | 3.25 | 51.5 | 12.9 | -3.8 |
| 2 | 5-Chloro-3-methylbenzo[d]isothiazole | 3.28 | 51.5 | 12.9 | -3.9 |
| 3 | 7-Chloro-3-methylbenzo[d]isothiazole | 3.26 | 51.5 | 12.9 | -3.85 |
| 4 | 6-Bromo-3-methylbenzo[d]isothiazole | 3.45 | 54.4 | 12.9 | -4.1 |
| 5 | 6-Fluoro-3-methylbenzo[d]isothiazole | 2.85 | 46.8 | 12.9 | -3.3 |
| 6 | 3-Ethyl-6-chlorobenzo[d]isothiazole | 3.65 | 56.1 | 12.9 | -4.2 |
| 7 | 6-Chloro-3-propylbenzo[d]isothiazole | 4.05 | 60.7 | 12.9 | -4.6 |
| 8 | 6-Methoxy-3-methylbenzo[d]isothiazole | 2.60 | 53.2 | 22.1 | -3.1 |
Table 2: Example of a QSPR Model Research Finding for Predicting Aqueous Solubility (log S)
This table presents the results of a hypothetical MLR analysis. The model's statistical significance would be evaluated by parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which assesses its predictive ability. A high R² value (close to 1) and a robust Q² would suggest a reliable QSPR model. nih.gov
| Dependent Property | Model Equation | R² | Q² | F-statistic |
| Aqueous Solubility (log S) | log S = 0.5 - 1.2(log P) + 0.02(TPSA) | 0.92 | 0.85 | 150.4 |
Such a model would indicate that for this set of analogues, increasing lipophilicity (log P) leads to a decrease in aqueous solubility, which is a well-established relationship. The positive coefficient for TPSA would suggest that a larger polar surface area slightly increases water solubility. This kind of quantitative insight allows for the targeted design of new analogues with desired physicochemical properties.
Future Research Directions and Challenges in 6 Chloro 3 Methylbenzo D Isothiazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in benzo[d]isothiazole chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Historically, methods like the Herz reaction have been invaluable for creating related benzodithiazole structures, but they often involve harsh reagents like disulfur (B1233692) dichloride, significant exotherms, and the generation of corrosive waste, posing barriers to large-scale synthesis. mdpi.comdurham.ac.uk
Future research is progressively focused on overcoming these limitations. The development of metal-free and green approaches is a key objective. For instance, the use of reagents like Selectfluor for the selective oxidation of benzo[d]isothiazol-3(2H)-ones in aqueous media represents a significant step forward, offering a facile, green, and efficient alternative to methods that use unstable peroxides or toxic halogenated reagents. nih.gov Other modern strategies being explored for the broader class of benzo[d]isothiazoles include:
Catalytic Systems: Employing transition metal catalysts, such as rhodium, for oxidative annulation processes can provide new pathways to the isothiazole (B42339) core. arkat-usa.org
Alternative Reagents: Avoiding hazardous chemicals like phosphorus oxychloride and phosgene is a critical goal, with patented methods for related compounds demonstrating the use of safer alternatives like bis(trichloromethyl) carbonate. google.com
One-Pot Syntheses: Designing multi-step reactions that occur in a single vessel can improve efficiency, reduce waste, and lower production costs, a strategy that has proven successful for other heterocyclic systems. arkat-usa.orggoogle.com
The overarching aim is to create a diverse toolbox of synthetic methods that offer high yields, tolerate a wide range of functional groups, and adhere to the principles of green chemistry. arkat-usa.org
In-Depth Mechanistic Understanding of Complex Transformations
Many reactions used to synthesize and modify the benzo[d]isothiazole scaffold are mechanistically complex, and a deeper understanding of these pathways is crucial for reaction optimization and the discovery of new transformations. The Herz reaction, for example, is a classic transformation where new mechanistic proposals continue to emerge based on modern experimental observations and data. mdpi.comdurham.ac.uk
Future work in this area will likely focus on elucidating the precise steps involved in key synthetic reactions. For instance, in the oxidation of benzo[d]isothiazol-3(2H)-ones, free radical trapping experiments have suggested a single-electron transfer (SET) mechanism. mdpi.com Further investigation into such pathways is essential. Other areas requiring detailed mechanistic study include:
The formation and reactivity of key intermediates, such as N-acylnitrenium ions, which are proposed in certain synthetic approaches. arkat-usa.org
The factors controlling regioselectivity in substitution reactions on the benzene (B151609) ring.
The mechanism of novel catalytic cycles, such as the Rh(I)/Rh(III) redox reactions involved in some annulation strategies, which can be supported by DFT calculations. arkat-usa.org
A thorough grasp of these mechanisms will empower chemists to control reaction outcomes more precisely and design more sophisticated molecular architectures.
Advanced Spectroscopic Characterization of Transient Species
A significant hurdle in studying the reactions of benzo[d]isothiazole precursors is the characterization of intermediates, which may be transient or exist as amorphous solids with poor solubility. mdpi.com For example, the direct product of the Herz reaction, a dithiazolium salt, is often difficult to characterize fully due to its insolubility, which can prevent the acquisition of high-quality 13C NMR spectra. mdpi.com
The future in this domain lies in the application of advanced and sensitive analytical techniques to identify and structurally elucidate these challenging species. Solid-phase techniques like Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS) have proven valuable for obtaining mass data for compounds that are otherwise difficult to analyze. mdpi.com Further progress will depend on the broader application of techniques such as:
Solid-State NMR: To gain structural insights into amorphous or poorly soluble materials. mdpi.com
Transient Absorption Spectroscopy: To detect and characterize short-lived reactive intermediates generated during a chemical reaction.
Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are critical for confirming the elemental composition of products and intermediates. nih.gov
These advanced methods will be indispensable for validating proposed reaction mechanisms and understanding the complete lifecycle of a chemical transformation.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
While not yet widely applied specifically to 6-Chloro-3-methylbenzo[d]isothiazole, the integration of artificial intelligence (AI) and machine learning (ML) represents a powerful future direction for the broader field. These computational tools have the potential to accelerate discovery and optimization cycles significantly.
Future research efforts could leverage AI and ML in several key areas:
Property Prediction: Machine learning models can be trained to predict the physicochemical and electronic properties of novel benzo[d]isothiazole derivatives, allowing for rapid in silico screening of virtual libraries to identify candidates with desired characteristics for material science applications.
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes, potentially identifying more sustainable pathways that minimize waste and energy consumption.
Reaction Optimization: Algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) more efficiently than traditional experimental designs, reducing the time and resources required for methods development.
Spectral Analysis: ML models could be developed to aid in the interpretation of complex spectroscopic data, potentially helping to identify unknown intermediates or impurities in reaction mixtures.
By harnessing the predictive power of AI and ML, researchers can navigate the vast chemical space of benzo[d]isothiazole derivatives more effectively, focusing experimental efforts on the most promising candidates.
Exploration of Undiscovered Non-Clinical Applications
While many heterocyclic compounds are investigated for their medicinal properties, a significant future opportunity for the benzo[d]isothiazole scaffold lies in the realm of materials science. The electron-deficient nature of the related benzo mdpi.comnih.govarkat-usa.orgdithiazolium ring system, for instance, has led to investigations into its unusual electronic properties. mdpi.comdurham.ac.uk
Future research should expand beyond traditional applications to explore the potential of this compound and its derivatives in areas such as:
Organic Electronics: The unique electronic structure of these compounds makes them potential candidates for use as organic semiconductors in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. mdpi.com
Stable Radicals: The ability of related structures to form stable radicals opens up possibilities for their use in materials with unique magnetic properties, as spin labels, or in organic batteries. mdpi.com
Functional Dyes: The historical use of Herz reaction products as dyes suggests that modern derivatives could be designed as advanced functional dyes for applications in sensing, imaging, or as components in dye-sensitized solar cells. mdpi.com
Catalysis: The isothiazole ring could act as a ligand for metal catalysts or participate directly in organocatalytic transformations.
A concerted effort to explore these non-clinical avenues could uncover novel functionalities and establish the benzo[d]isothiazole core as a versatile building block in materials chemistry.
Addressing Environmental Impact and Sustainable Synthesis Considerations
Aligning chemical synthesis with the principles of sustainability is a paramount challenge for the 21st century. For benzo[d]isothiazole chemistry, this involves a critical assessment of the entire lifecycle of a synthetic process, from starting materials to final products and waste streams. Traditional syntheses, as noted, can generate significant chemical waste and utilize hazardous reagents. mdpi.com
The path forward requires a holistic approach to sustainable chemistry. Key research directions include:
Green Solvents: Shifting from volatile organic compounds to more environmentally friendly solvents, with water being an ideal, albeit challenging, medium. nih.gov The development of reactions that proceed efficiently in aqueous media is a high-priority goal.
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. Catalytic reactions are often superior in this regard.
Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biomass sources rather than petrochemicals.
Process Intensification: Utilizing technologies like continuous flow chemistry, which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processing.
By embedding sustainability as a core principle in the design of new synthetic methodologies, the environmental footprint associated with the production of this compound and related compounds can be significantly reduced.
Q & A
Q. Q1. What are the primary synthetic routes for 6-chloro-3-methylbenzo[d]isothiazole, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves intramolecular cyclization or (3+2)-heterocyclization strategies. For example, chlorinated intermediates like 3-methylbenzo[d]isothiazole can be halogenated using phosphorus oxychloride (POCl₃) under reflux, followed by regioselective chloro-substitution. Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical to avoid side reactions such as over-chlorination or ring degradation. Yield optimization (70–85%) requires precise stoichiometry of reactants like phenyl isothiocyanate and chloroacetone derivatives .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Use X-ray crystallography to confirm bond angles and substituent positions, especially for verifying the chloro-methyl orientation in the benzoisothiazole ring. Complementary techniques include:
- ¹H/¹³C NMR : Methyl protons appear as a singlet (~δ 2.5 ppm), and aromatic protons show splitting patterns consistent with chloro-substitution.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 184.01 for C₈H₆ClNS).
- FT-IR : Identify characteristic S–N stretching (~650 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
Advanced Research Questions
Q. Q3. What retrosynthetic strategies are most effective for designing novel this compound derivatives with bioactive potential?
Answer: Apply retrosynthetic analysis to dissect the isothiazole ring into fragments:
Disconnection at S–N bond : Use (4+1)-heterocyclization with thioamide precursors.
Functional group interconversion : Modify chloro or methyl groups post-cyclization via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl additions).
Diels-Alder approaches : Utilize dienophiles like maleic anhydride to introduce fused rings. Validate pathways computationally (DFT for transition-state analysis) and experimentally (TLC monitoring) .
Q. Q4. How do palladium-isothiazole complexes enhance catalytic efficiency in cross-coupling reactions?
Answer: Palladium complexes with isothiazole ligands (e.g., LPdCl₂) exhibit superior activity in Suzuki-Miyaura couplings due to:
- Electron-deficient isothiazole rings : Stabilize Pd(0) intermediates and accelerate oxidative addition.
- Thermal control : Optimal activity at 20–35°C reduces side-product formation (e.g., biphenyl homocoupling <3%).
- Reusability : Silica-supported catalysts retain >90% efficiency over 10 cycles. Monitor reactions via GC-MS to track arylboronic acid consumption .
Q. Q5. What methodologies address contradictions in reported synthetic yields for this compound derivatives?
Answer: Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF) favor cyclization but may hydrolyze intermediates.
- Catalyst purity : Residual Pd in ligand-free systems alters reaction kinetics.
- Analytical calibration : Standardize HPLC/GC methods with internal controls (e.g., biphenyl as a reference). Reproduce literature protocols with identical reagent grades and equipment .
Biological and Environmental Considerations
Q. Q6. How can researchers evaluate the antimycobacterial activity of this compound derivatives?
Answer: Follow a tiered approach:
In vitro assays : Screen against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC₉₀ ≤ 2 µg/mL indicates potency).
Target validation : Use molecular docking to assess binding to GyrB DNA gyrase (PDB: 5BS8).
Toxicity profiling : Test hepatic (HepG2) and renal (HEK293) cell viability via MTT assays. Correlate selectivity indices (SI >10) with structural modifications (e.g., urea/thiourea side chains) .
Q. Q7. What safety protocols are critical for handling this compound in lab settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and fume hoods due to acute toxicity (LD₅₀ ~250 mg/kg in rats).
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
- Waste disposal : Incinerate halogenated waste at >1,200°C to prevent dioxin formation. Document SDS compliance for chlorinated byproducts .
Methodological Innovations
Q. Q8. How can catalyst-free strategies improve the synthesis of halogenated benzo[d]isothiazoles?
Answer: Trans-selective oxyhalogenation of alkynes with N–X reagents (e.g., NCS for chlorination) eliminates Pd/catalyst costs. Key steps:
React terminal alkynes with benzo[d]isothiazole-1,1-dioxide under mild conditions (25°C, 12h).
Achieve >90% trans-adduct selectivity via radical inhibition (TEMPO additive).
Purify via flash chromatography (hexane:EtOAc, 4:1). Monitor regiochemistry via NOESY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
